molecular formula C21H17ClN6O B10866582 2-[(4-Chlorophenoxy)methyl]-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-[(4-Chlorophenoxy)methyl]-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10866582
M. Wt: 404.9 g/mol
InChI Key: PWNVGEHBTJQCPU-UHFFFAOYSA-N
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Description

  • This compound is a heterocyclic organic molecule with a complex structure. Let’s break it down:
    • The core structure consists of a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold.
    • Attached to this core are:
      • A 4-chlorophenoxy group (linked via a methyl group).
      • Two methyl groups at positions 8 and 9.
      • A pyridyl group at position 7.
  • It exhibits potential biological activities due to its unique arrangement of functional groups.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember, this compound’s potential lies in its intricate structure and diverse applications across scientific fields

    Properties

    Molecular Formula

    C21H17ClN6O

    Molecular Weight

    404.9 g/mol

    IUPAC Name

    4-[(4-chlorophenoxy)methyl]-11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

    InChI

    InChI=1S/C21H17ClN6O/c1-13-14(2)28(16-4-3-9-23-10-16)20-19(13)21-25-18(26-27(21)12-24-20)11-29-17-7-5-15(22)6-8-17/h3-10,12H,11H2,1-2H3

    InChI Key

    PWNVGEHBTJQCPU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)Cl)C5=CN=CC=C5)C

    Origin of Product

    United States

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